molecular formula C8H14O3 B13998524 Methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate

Methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate

Cat. No.: B13998524
M. Wt: 158.19 g/mol
InChI Key: UXNDZAJBKIJPHY-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate is an organic compound characterized by a cyclopropyl ring attached to a hydroxy group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate typically involves the reaction of cyclopropylcarbinol with methyl acrylate under specific conditions. The reaction is catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the cyclopropyl ring play crucial roles in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate: Similar structure but with a cyclobutyl ring instead of a cyclopropyl ring.

    Methyl 2-(1-hydroxycyclopentyl)-2-methylpropanoate: Contains a cyclopentyl ring, leading to different chemical and biological properties.

Uniqueness: Methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel chemical entities.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate

InChI

InChI=1S/C8H14O3/c1-7(2,6(9)11-3)8(10)4-5-8/h10H,4-5H2,1-3H3

InChI Key

UXNDZAJBKIJPHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)C1(CC1)O

Origin of Product

United States

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